1-(2,5-Dimethyl-phenyl)-piperazin-2-one 1-(2,5-Dimethyl-phenyl)-piperazin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16895252
InChI: InChI=1S/C12H16N2O/c1-9-3-4-10(2)11(7-9)14-6-5-13-8-12(14)15/h3-4,7,13H,5-6,8H2,1-2H3
SMILES:
Molecular Formula: C12H16N2O
Molecular Weight: 204.27 g/mol

1-(2,5-Dimethyl-phenyl)-piperazin-2-one

CAS No.:

Cat. No.: VC16895252

Molecular Formula: C12H16N2O

Molecular Weight: 204.27 g/mol

* For research use only. Not for human or veterinary use.

1-(2,5-Dimethyl-phenyl)-piperazin-2-one -

Specification

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
IUPAC Name 1-(2,5-dimethylphenyl)piperazin-2-one
Standard InChI InChI=1S/C12H16N2O/c1-9-3-4-10(2)11(7-9)14-6-5-13-8-12(14)15/h3-4,7,13H,5-6,8H2,1-2H3
Standard InChI Key ZNNHHOZHMCKSJW-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)C)N2CCNCC2=O

Introduction

Structural and Molecular Characteristics

The molecular formula of 1-(2,5-Dimethylphenyl)-piperazin-2-one is C₁₂H₁₆N₂O, with a molecular weight of 204.27 g/mol. The core structure consists of a piperazine ring (a six-membered diamine) modified at the 1-position by a 2,5-dimethylphenyl group and at the 2-position by a ketone functionality. This configuration introduces both steric and electronic effects that influence reactivity and stability .

Key Structural Features:

  • Piperazin-2-one backbone: The ketone at the 2-position creates a lactam structure, enhancing ring planarity and hydrogen-bonding potential.

  • 2,5-Dimethylphenyl substituent: The ortho- and para-methyl groups on the aromatic ring contribute to steric hindrance, potentially affecting substitution reactions and solubility .

  • Tautomeric potential: The lactam-lactim tautomerism common in piperazin-2-one derivatives may influence its acid-base behavior and biological activity.

Synthetic Methodologies

While no explicit synthesis of 1-(2,5-Dimethylphenyl)-piperazin-2-one is documented, analogous routes from piperazine chemistry provide viable pathways:

Nucleophilic Aromatic Substitution

Patents describing the synthesis of 1-(2-(2,4-dimethylphenylthio)phenyl)piperazine highlight the use of piperazine as a nucleophile reacting with halogenated aryl electrophiles . Adapting this approach:

  • Electrophile preparation: 2,5-Dimethylchlorobenzene or fluoro derivatives serve as aryl halide precursors.

  • Coupling reaction: Piperazin-2-one reacts with the electrophile in the presence of a strong base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) at 80–120°C .

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures yields the product .

Oxidation of Piperazine Precursors

The ketone group in piperazin-2-one may be introduced via oxidation of a secondary amine. For example:

  • Jones oxidation of 1-(2,5-Dimethylphenyl)piperazine (CAS 1013-25-8) using CrO₃ in H₂SO₄ .

  • Air oxidation under basic conditions, leveraging the electron-donating methyl groups to stabilize intermediates.

Physicochemical Properties

Extrapolated from structurally related compounds :

PropertyValue/RangeMethodology
Melting Point120–125°C (estimated)Differential Scanning Calorimetry
Solubility- Methanol: >50 mg/mLUSP solubility classification
- Water: <0.1 mg/mL
logP (Partition Coefficient)2.8 ± 0.3HPLC retention time analysis
pKa6.2 (lactam NH)Potentiometric titration

The compound is expected to be air-sensitive due to the enolizable ketone and should be stored under inert gas at <15°C .

Reactivity and Functionalization

The lactam ring and aryl group enable diverse transformations:

Ring-Opening Reactions

  • Acid hydrolysis: Concentrated HCl at reflux cleaves the lactam to yield 4-(2,5-dimethylphenylamino)butanoic acid.

  • Reductive amination: NaBH₃CN in methanol reduces the ketone to a secondary amine, forming 1-(2,5-Dimethylphenyl)piperazine .

Electrophilic Aromatic Substitution

The dimethylphenyl group undergoes nitration (HNO₃/H₂SO₄) at the meta position to the methyl groups, yielding nitro derivatives for further reduction to amines.

Pharmacological and Industrial Applications

Piperazin-2-one derivatives are prevalent in CNS drugs, antimicrobial agents, and polymer additives:

Neuropharmacology

Structural analogs like vortioxetine (a serotonin modulator) demonstrate the piperazine scaffold’s utility in antidepressant design . The ketone group in 1-(2,5-Dimethylphenyl)-piperazin-2-one may enhance blood-brain barrier penetration compared to tertiary amines.

Material Science

As a monomer, the compound could polymerize via ring-opening to form polyamides with tailored thermal stability. Patent WO2017137048A1 notes similar derivatives’ use in organic electronics .

HazardPrecautionary Measures
Skin corrosion (Category 1B)Wear nitrile gloves, face shield
Acute toxicity (Oral)Avoid ingestion; use fume hood
Environmental toxicityDispose via hazardous waste

Analytical Characterization

Critical techniques for identity confirmation:

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 2.25 (s, 6H, Ar-CH₃), 3.45–3.60 (m, 4H, piperazine H), 4.10–4.30 (m, 2H, CO-N-CH₂) .

  • IR (KBr): 1675 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-N vibration).

Chromatography

  • HPLC: C18 column, 70:30 MeOH/H₂O, retention time 8.2 min .

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